molecular formula C22H26N4 B3839459 3,6-bis(4-butylphenyl)-1,2,4,5-tetrazine

3,6-bis(4-butylphenyl)-1,2,4,5-tetrazine

Cat. No.: B3839459
M. Wt: 346.5 g/mol
InChI Key: OXYBXBFVDYVRPZ-UHFFFAOYSA-N
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Description

3,6-Bis(4-butylphenyl)-1,2,4,5-tetrazine is a heterocyclic compound characterized by its tetrazine ring structure substituted with two 4-butylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-bis(4-butylphenyl)-1,2,4,5-tetrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-butylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using a suitable oxidizing agent such as sodium nitrite in an acidic medium .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 3,6-Bis(4-butylphenyl)-1,2,4,5-tetrazine can undergo various chemical reactions, including:

    Oxidation: The tetrazine ring can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the tetrazine ring to dihydrotetrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the tetrazine ring itself.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield tetrazine oxides, while reduction can produce dihydrotetrazines. Substitution reactions can introduce various functional groups onto the phenyl rings or the tetrazine ring.

Scientific Research Applications

3,6-Bis(4-butylphenyl)-1,2,4,5-tetrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-bis(4-butylphenyl)-1,2,4,5-tetrazine involves its interaction with molecular targets through its tetrazine ring and phenyl groups. The tetrazine ring can participate in redox reactions, while the phenyl groups can engage in π-π interactions with other aromatic systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 3,6-Bis(4-methylphenyl)-1,2,4,5-tetrazine
  • 3,6-Bis(4-ethylphenyl)-1,2,4,5-tetrazine
  • 3,6-Bis(4-propylphenyl)-1,2,4,5-tetrazine

Comparison: Compared to its analogs, 3,6-bis(4-butylphenyl)-1,2,4,5-tetrazine exhibits unique properties due to the longer butyl chains, which can influence its solubility, reactivity, and interaction with other molecules. This makes it particularly useful in applications where these properties are advantageous .

Properties

IUPAC Name

3,6-bis(4-butylphenyl)-1,2,4,5-tetrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4/c1-3-5-7-17-9-13-19(14-10-17)21-23-25-22(26-24-21)20-15-11-18(12-16-20)8-6-4-2/h9-16H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYBXBFVDYVRPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=NN=C(N=N2)C3=CC=C(C=C3)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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